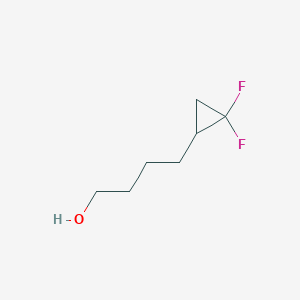

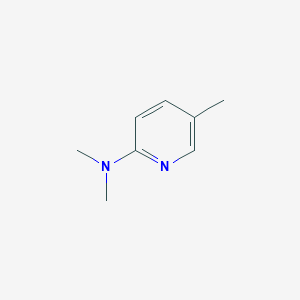

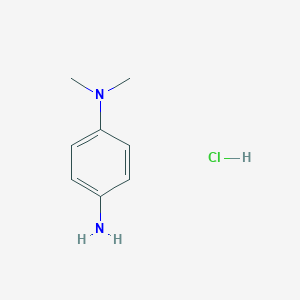

N,N,5-trimethylpyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,5-trimethylpyridin-2-amine, also known as TM2PA, is a chemical compound that has been the subject of extensive scientific research in recent years. It is a derivative of pyridine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. TM2PA has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Application in Nuclear Medicine

Specific Scientific Field

This compound is used in the field of Nuclear Medicine , specifically in the development of Positron Emission Tomography (PET) imaging probes .

Comprehensive and Detailed Summary of the Application

“N,N,5-trimethylpyridin-2-amine” is a precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate ([18F]FPyTFP) . This compound, [18F]FPyTFP, is a prosthetic group used to radiolabel peptides for PET imaging . Peptides are increasingly being used as PET-imaging probes in nuclear medicine .

Detailed Description of the Methods of Application or Experimental Procedures

During the synthesis of the PyTFP-precursor, displacement of a Cl atom with trimethylamine gas and anion replacement with a triflate counter-ion is critical . Incomplete replacement would hinder radioisotopic incorporation of nucleophilic fluorine-18 and result in diminished radiochemical yields .

Thorough Summary of the Results or Outcomes Obtained

The structural determination of the PyTFP-precursor by X-ray crystallography helped confirm the anion exchange of chloride with triflate . This confirmation is crucial as it ensures the successful synthesis of the PyTFP-precursor, which is required for the synthesis of [18F]FPyTFP .

Application in Organic Chemistry

Specific Scientific Field

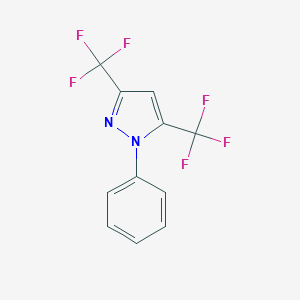

This compound is used in the field of Organic Chemistry , specifically in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Comprehensive and Detailed Summary of the Application

“N,N,5-trimethylpyridin-2-amine” is used as a starting material in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds have significant biological and therapeutic value, and they serve as

Application in Organic Chemistry

Specific Scientific Field

This compound is used in the field of Organic Chemistry , specifically in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Comprehensive and Detailed Summary of the Application

“N,N,5-trimethylpyridin-2-amine” is used as a starting material in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds have significant biological and therapeutic value .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of these compounds is achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free . On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .

Thorough Summary of the Results or Outcomes Obtained

The chemodivergent synthesis allows for the creation of two different structures from the same starting materials . This method is very meaningful due to the attractive biological properties of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines .

properties

IUPAC Name |

N,N,5-trimethylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-4-5-8(9-6-7)10(2)3/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAISVLUETKZZST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,5-trimethylpyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)

![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)